molecular formula C24H37N3O8 B12369898 (R)-TCO4-PEG3-Maleimide

(R)-TCO4-PEG3-Maleimide

Cat. No.: B12369898
M. Wt: 495.6 g/mol
InChI Key: PIYOVGQCUVKIQE-ZGTHZTNPSA-N
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Description

®-TCO4-PEG3-Maleimide is a specialized chemical compound that combines a trans-cyclooctene (TCO) moiety with a polyethylene glycol (PEG) linker and a maleimide functional group. This compound is particularly useful in bioconjugation and click chemistry applications due to its ability to form stable covalent bonds with thiol groups in proteins and other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-TCO4-PEG3-Maleimide typically involves several steps:

    Synthesis of Trans-Cyclooctene (TCO): The TCO moiety is synthesized through a series of reactions starting from cyclooctene. This involves the use of catalysts and specific reaction conditions to achieve the desired trans configuration.

    Attachment of Polyethylene Glycol (PEG) Linker: The PEG linker is attached to the TCO moiety through a series of coupling reactions. This step often involves the use of activating agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of ester or amide bonds.

    Introduction of Maleimide Group: The maleimide functional group is introduced through a reaction with maleic anhydride or a similar reagent. This step typically requires mild reaction conditions to preserve the integrity of the maleimide group.

Industrial Production Methods

Industrial production of ®-TCO4-PEG3-Maleimide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Click Chemistry: ®-TCO4-PEG3-Maleimide undergoes click chemistry reactions with thiol groups in proteins and other biomolecules. This reaction is highly specific and forms stable covalent bonds.

    Substitution Reactions: The maleimide group can participate in substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Thiol Groups: Commonly found in cysteine residues of proteins, thiol groups react readily with the maleimide group under physiological conditions.

    Nucleophiles: Various nucleophiles can react with the maleimide group, often under mild conditions to prevent side reactions.

Major Products

    Bioconjugates: The primary products of reactions involving ®-TCO4-PEG3-Maleimide are bioconjugates, where the compound is covalently attached to proteins or other biomolecules.

Scientific Research Applications

Chemistry

    Bioconjugation: Used extensively in the preparation of bioconjugates for various applications, including drug delivery and diagnostic assays.

Biology

    Protein Labeling: Utilized for labeling proteins with fluorescent dyes or other markers for imaging and analytical purposes.

Medicine

    Targeted Drug Delivery: Employed in the development of targeted drug delivery systems, where the compound is used to attach therapeutic agents to specific biomolecules.

Industry

    Material Science: Applied in the development of advanced materials with specific functional properties, such as hydrogels and nanomaterials.

Mechanism of Action

The mechanism of action of ®-TCO4-PEG3-Maleimide involves the formation of covalent bonds with thiol groups in proteins and other biomolecules. The maleimide group reacts specifically with thiol groups, forming a stable thioether bond. This reaction is highly specific and occurs under mild conditions, making it suitable for various biological applications.

Comparison with Similar Compounds

Similar Compounds

    ®-TCO4-PEG3-Azide: Similar in structure but contains an azide group instead of a maleimide group. Used in different click chemistry applications.

    ®-TCO4-PEG3-Alkyne: Contains an alkyne group and is used in copper-catalyzed azide-alkyne cycloaddition reactions.

Uniqueness

®-TCO4-PEG3-Maleimide is unique due to its combination of a TCO moiety, PEG linker, and maleimide group, which provides specific reactivity towards thiol groups. This makes it particularly useful in bioconjugation and targeted drug delivery applications.

Properties

Molecular Formula

C24H37N3O8

Molecular Weight

495.6 g/mol

IUPAC Name

[(1R,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C24H37N3O8/c28-21(10-13-27-22(29)8-9-23(27)30)25-11-14-32-16-18-34-19-17-33-15-12-26-24(31)35-20-6-4-2-1-3-5-7-20/h1-2,8-9,20H,3-7,10-19H2,(H,25,28)(H,26,31)/b2-1+/t20-/m0/s1

InChI Key

PIYOVGQCUVKIQE-ZGTHZTNPSA-N

Isomeric SMILES

C1C/C=C/CC[C@@H](C1)OC(=O)NCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O

Origin of Product

United States

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